molecular formula C14H11ClO B1612163 2-Chloro-3'-methylbenzophenone CAS No. 131822-46-3

2-Chloro-3'-methylbenzophenone

Cat. No.: B1612163
CAS No.: 131822-46-3
M. Wt: 230.69 g/mol
InChI Key: NFKPBRMVTWKHOW-UHFFFAOYSA-N
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Description

2-Chloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H11ClO It is a derivative of benzophenone, where the phenyl groups are substituted with a chlorine atom at the second position and a methyl group at the third position of the benzene ring

Scientific Research Applications

2-Chloro-3’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with 3-methylbenzene (toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity by controlling the temperature, reaction time, and the molar ratios of the reactants. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), acidic or basic conditions, and controlled temperatures.

Major Products:

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of 2-chloro-3’-methylbenzhydrol.

    Oxidation: Formation of 2-chloro-3’-methylbenzoic acid.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the chlorine and methyl substitutions.

    2-Chlorobenzophenone: Similar structure but without the methyl group.

    3-Methylbenzophenone: Similar structure but without the chlorine atom.

Uniqueness: 2-Chloro-3’-methylbenzophenone is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The combination of these substituents can influence the compound’s electronic properties, steric effects, and overall stability.

Properties

IUPAC Name

(2-chlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKPBRMVTWKHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604918
Record name (2-Chlorophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131822-46-3
Record name (2-Chlorophenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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